N-(2-氟-5-甲基苯基)-5-(3-甲基-1,2,4-恶二唑-5-基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

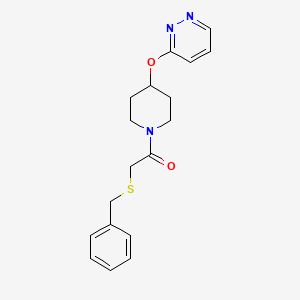

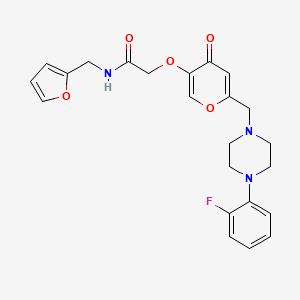

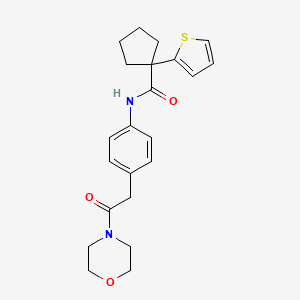

The compound "N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel pyrimidin-4-amine derivative. Pyrimidin-4-amines are a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry. They are known for their diverse biological activities, which make them valuable scaffolds for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multiple steps, including the formation of the pyrimidin-4-amine core, followed by the introduction of various substituents that can modulate the compound's biological activity. In the context of the provided data, similar compounds have been synthesized using methods such as condensation reactions, cyclocondensation with imines, and tandem nucleophilic addition-deamination-intramolecular cyclization . These methods allow for the introduction of diverse functional groups, such as the 1,2,4-oxadiazole moiety, which can significantly affect the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle containing two nitrogen atoms. The addition of substituents like the 1,2,4-oxadiazole ring can influence the compound's electronic distribution, conformation, and overall three-dimensional shape, which are critical factors in its interaction with biological targets . The molecular docking results mentioned in the data suggest that these compounds can exhibit specific binding modes with target enzymes such as acetylcholinesterase (AChE), which is important for understanding their mechanism of action .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can participate in various chemical reactions, which are essential for their functionalization and optimization as potential therapeutic agents. For instance, the introduction of fluorine atoms and fluorine-containing groups can enhance the compound's metabolic stability, lipophilicity, and ability to form hydrogen bonds with biological targets . The reactivity of these compounds can also be exploited in the synthesis of fluorescent probes, as demonstrated by the preparation of functional fluorophores from related heterocyclic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The presence of substituents like the 1,2,4-oxadiazole ring and fluorine atoms can affect these properties, potentially improving the compound's bioavailability and efficacy as a drug candidate . The fluorescence characteristics of related compounds suggest that they could be used in analytical applications, such as the detection of primary amines .

科学研究应用

恶二唑衍生物的抗结核活性

包括 N-(2-氟-5-甲基苯基)-5-(3-甲基-1,2,4-恶二唑-5-基)嘧啶-4-胺在内的恶二唑衍生物已被评估其抗结核活性。这些化合物已对包括结核分枝杆菌、鸟分枝杆菌和堪萨斯分枝杆菌在内的各种分枝杆菌菌株表现出有希望的活性。分子结构中恶二唑部分的结合被认为是设计抗结核化合物的新的先导化合物的重要点,因为它们能够通过多重弱相互作用与生物系统相互作用,这可能增强其抗菌效力 (Asif, 2014).

在药物化学中的应用

恶二唑衍生物的多样生物活性

恶二唑衍生物表现出广泛的药理活性。它们已被广泛研究其抗菌、抗癌、抗炎和其他药用特性。特别是 1,3,4-恶二唑环以其与生物系统中不同酶和受体的有效结合而闻名,从而导致多种生物活性。该领域的研究引起了科学家们的极大兴趣,从而开发出对治疗各种疾病具有高治疗效力的化合物 (Jalhan 等,2017).

在光电材料中的应用

用于光电材料的功能化喹唑啉和嘧啶

将喹唑啉和嘧啶片段(包括 N-(2-氟-5-甲基苯基)-5-(3-甲基-1,2,4-恶二唑-5-基)嘧啶-4-胺结构)结合到 π-扩展共轭体系中对于创造新型光电材料具有重要价值。这些材料被用于与光致发光和电致发光相关的各种应用中,包括制造用于太阳能电池的有机发光二极管和光敏剂。这些衍生物的独特特性使其适用于先进的光电应用 (Lipunova 等,2018).

属性

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O/c1-8-3-4-11(15)12(5-8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDZQTGLNYQZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)